Milnacipran hydrochloride Milnacipran hydrochloride A cyclopropanecarboxamide serotonin and norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of FIBROMYALGIA.
Brand Name: Vulcanchem
CAS No.: 101152-94-7
VCID: VC20750582
InChI: InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13?,15-;/m1./s1
SMILES: CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol

Milnacipran hydrochloride

CAS No.: 101152-94-7

Cat. No.: VC20750582

Molecular Formula: C15H23ClN2O

Molecular Weight: 282.81 g/mol

* For research use only. Not for human or veterinary use.

Milnacipran hydrochloride - 101152-94-7

CAS No. 101152-94-7
Molecular Formula C15H23ClN2O
Molecular Weight 282.81 g/mol
IUPAC Name (1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13?,15-;/m1./s1
Standard InChI Key XNCDYJFPRPDERF-UQKHFXBCSA-N
Isomeric SMILES CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2.Cl
SMILES CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
Canonical SMILES CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Chemical Structure and Properties

Chemical Identification

Milnacipran hydrochloride is chemically identified as 2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide hydrochloride . This compound has a molecular formula of C15H23ClN2O, though it is sometimes represented as C15H22N2O.HCl to distinguish the organic molecule from its hydrochloride salt form . The compound is registered with CAS Number 101152-94-7 and has been assigned the UniqueIngredient Identifier (UNII) RNZ43O5WW5 .

Several scientific databases maintain records of this compound, including PubChem (Compound 55480), ChemSpider (10771177), and ChEBI (31854) . The standardized IUPAC name provides precise identification for scientific reference, while the compound's InChI representation (InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H) offers a machine-readable chemical identifier .

Physical and Chemical Properties

Milnacipran hydrochloride possesses distinctive physical and chemical characteristics that influence its pharmacological behavior. The compound has an average molecular weight of 282.81 g/mol and a monoisotopic mass of 282.1498911 g/mol . As reflected in its chemical structure, milnacipran hydrochloride belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .

The compound is characterized as a very strong basic compound based on its pKa values . This property significantly affects its solubility profile and ionization behavior in physiological environments. Milnacipran hydrochloride's hydrophilic nature with low lipophilicity distinguishes it from other drugs in its class, contributing to its nearly ideal pharmacokinetic profile in humans .

Pharmacological Properties

Mechanism of Action

Milnacipran hydrochloride functions primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI), effectively increasing the concentrations of these neurotransmitters in the synaptic cleft . This dual inhibitory action is believed to be the cornerstone of its therapeutic effects. The exact mechanism through which milnacipran exerts its efficacy in fibromyalgia remains incompletely understood, but researchers hypothesize that its regulatory effects on dysfunctional noradrenergic and serotonergic pathways significantly contribute to its therapeutic properties .

Pharmacodynamics

A distinctive feature of milnacipran's pharmacodynamic profile is its balanced inhibition of serotonin and norepinephrine reuptake, with an approximate ratio of 2:1 respectively . This places milnacipran in contrast to other SNRIs such as venlafaxine and duloxetine, as it demonstrates higher selectivity for norepinephrine reuptake inhibition .

In experimental studies, milnacipran has shown its ability to cause adaptive changes to α1-adrenergic and 5-HT2A serotonergic systems when administered repeatedly . These neuroadaptive changes may contribute to its therapeutic efficacy over prolonged treatment courses. The compound exhibits well-established antidepressive and antinociceptive (pain-reducing) activities in vivo, with the latter effect being particularly relevant to its application in fibromyalgia treatment .

The IC50 values for milnacipran's inhibitory effects on serotonin and noradrenalin reuptake are 203 nM and 100 nM respectively, demonstrating its balanced dual-action profile . This pharmacodynamic balance is maintained in vivo because milnacipran circulates primarily as the unchanged parent compound, which is the only pharmacologically active form at clinical doses .

Clinical Applications

Fibromyalgia Treatment

Milnacipran hydrochloride has gained significant recognition for its effectiveness in managing fibromyalgia, a chronic condition characterized by widespread musculoskeletal pain, fatigue, and tenderness. The United States Food and Drug Administration (FDA) has approved milnacipran under the brand name Savella® specifically for the treatment of fibromyalgia .

The efficacy of milnacipran in fibromyalgia management has been established through rigorous clinical evaluation. Two pivotal double-blind, placebo-controlled, multicenter studies conducted in the United States involved 2,084 adults diagnosed with fibromyalgia based on the 1990 American College of Rheumatology (ACR) criteria . These studies evaluated the effects of daily milnacipran doses of 100 mg and 200 mg compared to placebo over treatment periods of 3 to 6 months .

Synthesis Methods

The synthesis of milnacipran hydrochloride has attracted considerable attention from researchers due to the compound's important biological activity and interesting structural features. Several research groups have focused on developing efficient synthesis methods with high enantiomeric purity .

One efficient approach to milnacipran synthesis involves reductive amination of aldehyde to form the primary amine component of the molecule . This method is notable for providing a high yield of primary amine as the major product while minimizing by-product formation. The synthesis approach employs water-soluble reagents, reduces the number of required steps, and avoids the overalkylation that can occur in metal-mediated reductive amination reactions .

The primary amine of milnacipran serves as a chromophore and contributes to the molecule's hydrophilic nature, properties that distinguish it from many other drugs in its class . These distinctive structural features combine with the compound's biological activity to make it an attractive target for synthetic chemists seeking to develop more efficient production methods.

Future Perspectives

Research into milnacipran continues to evolve, with particular interest in its enantiomers and potential applications beyond its current indications. Notably, levomilnacipran, the levorotatory enantiomer of milnacipran, has been identified as an inhibitor of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1) . This enzyme plays a critical role in β-amyloid plaque formation, a pathological hallmark of Alzheimer's disease.

The BACE-1 inhibitory activity of levomilnacipran suggests potential utility in Alzheimer's disease treatment . This represents an intriguing direction for future research, particularly as several other BACE-1 inhibitors have been investigated in clinical trials, though with limited success to date . The development of levomilnacipran or related compounds for neurodegenerative conditions would represent a significant expansion of therapeutic applications beyond the current focus on fibromyalgia and depression.

Ongoing research may also further elucidate the exact mechanisms through which milnacipran exerts its beneficial effects in fibromyalgia. While the current hypothesis centers on regulation of dysfunctional noradrenergic and serotonergic pathways, additional mechanisms may be identified that could inform the development of next-generation therapies with enhanced efficacy or improved side effect profiles.

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